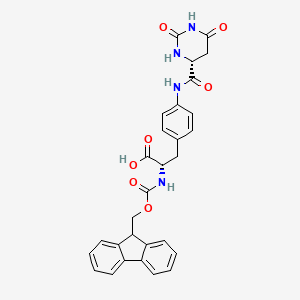

Fmoc-L-Aph(D-Hor)-OH

CAS No.: 2504147-08-2

Cat. No.: VC13697257

Molecular Formula: C29H26N4O7

Molecular Weight: 542.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2504147-08-2 |

|---|---|

| Molecular Formula | C29H26N4O7 |

| Molecular Weight | 542.5 g/mol |

| IUPAC Name | (2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1 |

| Standard InChI Key | TYZSMQUWFLKJFB-RPWUZVMVSA-N |

| Isomeric SMILES | C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| SMILES | C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-L-Aph(D-Hor)-OH belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acids, designed to facilitate controlled peptide elongation in solid-phase peptide synthesis (SPPS). The compound’s molecular architecture comprises three key components:

-

Fmoc Protecting Group: A photolabile moiety that shields the α-amino group during synthesis, preventing unintended side reactions .

-

L-Aph Core: A non-proteinogenic amino acid featuring a phenylpropionic acid side chain, contributing steric bulk and aromatic interactions .

-

D-Hor Modification: A hydantoin-derived (2,6-dioxohexahydropyrimidine) substituent at the β-position, introducing hydrogen-bonding capabilities and conformational rigidity .

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 542.54 g/mol |

| Solubility | Soluble in DMF, DCM, THF |

| Stability | Stable at -20°C under inert gas |

The hydantoin moiety enhances solubility in polar aprotic solvents, making the compound ideal for automated SPPS platforms . Its stability under acidic and basic conditions ensures compatibility with standard deprotection protocols .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Fmoc-L-Aph(D-Hor)-OH involves sequential protection and functionalization steps:

-

Amino Group Protection: Reacting L-Aph(D-Hor)-OH with Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

-

Side Chain Modification: Introducing the hydantoin group via carbodiimide-mediated coupling, followed by cyclization under mild acidic conditions .

-

Purification: Isolation via reversed-phase chromatography (RPC) yields >95% purity, as confirmed by HPLC and mass spectrometry .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and reduce solvent waste. Key advancements include:

-

Automated Synthesizers: Enable parallel synthesis of multiple Fmoc-amino acids with real-time monitoring .

-

Green Chemistry Practices: Substitution of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Applications in Peptide Science and Biotechnology

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Aph(D-Hor)-OH is indispensable in constructing peptides with non-canonical residues. Its hydantoin side chain facilitates:

-

β-Sheet Stabilization: Enhances secondary structure formation in amyloid research .

-

Resistance to Proteolysis: Critical for developing orally bioavailable peptide therapeutics .

Targeted Drug Delivery Systems

The compound’s aromatic and hydrogen-bonding motifs enable precise bioconjugation:

-

Antibody-Drug Conjugates (ADCs): Site-specific coupling to monoclonal antibodies via click chemistry .

-

Lipid Nanoparticle Functionalization: Improves uptake in hepatic and neuronal cells .

Neuroscience Research

Derivatives of Fmoc-L-Aph(D-Hor)-OH are pivotal in studying neuropeptide signaling:

-

Neuropeptide Y Analogues: Modulate appetite and anxiety pathways in rodent models .

-

Tau Protein Aggregation Inhibitors: Reduce fibril formation in Alzheimer’s disease assays .

Analytical Chemistry

The compound serves as a calibration standard in:

-

Circular Dichroism (CD) Spectroscopy: Quantifies helical content in synthetic peptides .

-

MALDI-TOF Mass Spectrometry: Validates peptide mass with sub-Dalton accuracy .

Mechanistic Insights: Deprotection and Reactivity

The Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF), a process monitored by UV absorbance at 301 nm . Unique reactivity patterns include:

-

Orthogonal Deprotection: Compatibility with tert-butyloxycarbonyl (Boc) and allyl protections .

-

Side Chain Stability: Resists racemization under microwave-assisted synthesis conditions .

Comparative Analysis with Related Fmoc-Amino Acids

Fmoc-L-Aph(D-Hor)-OH distinguishes itself from conventional Fmoc-amino acids through:

-

Enhanced Solubility: The hydantoin group improves aqueous solubility compared to Fmoc-L-Phe-OH .

-

Reduced Aggregation: Minimizes self-assembly in hydrophobic peptide regions, aiding in soluble expression .

Future Directions and Challenges

Innovations in Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume